N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is an organic compound that features a complex structure with a tetrahydropyran ring, a phenylthio group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Introduction of the Phenylthio Group: This step involves the reaction of the tetrahydropyran derivative with a phenylthiol in the presence of a base such as sodium hydride.
Attachment of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, acetic acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated furan derivatives.
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-carboxamide share the tetrahydropyran ring structure.
Phenylthio Compounds: Compounds such as phenylthioacetic acid contain the phenylthio group.
Furan Carboxamides: Compounds like furan-2-carboxamide share the furan carboxamide moiety.
Uniqueness
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(15-7-4-10-21-15)18-13-17(8-11-20-12-9-17)22-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXDKGIREDUPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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